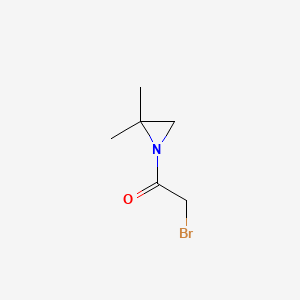
1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE is a chemical compound that features a bromine atom, an aziridine ring, and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE typically involves the reaction of 2,2-dimethylaziridine with bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2,2-dimethylaziridine and bromoacetyl bromide.
Solvent: Anhydrous conditions are often preferred, with solvents like tetrahydrofuran (THF) being commonly used.
Temperature: The reaction is usually conducted at low temperatures, around -78°C, to control the reactivity of the intermediates.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring safety protocols, and implementing efficient purification processes to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Oxidation: Products include carboxylic acids, ketones, or aldehydes.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is harnessed in the development of drugs and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone: Similar in structure but with a benzo[d][1,3]dioxin ring instead of an aziridine ring.
2-Bromo-1-(3-nitrophenyl)ethan-1-one: Contains a nitrophenyl group instead of an aziridine ring.
Uniqueness
1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE is unique due to its aziridine ring, which imparts distinct reactivity and potential biological activity. This sets it apart from other bromoethanone derivatives, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
119153-05-8 |
|---|---|
Molecular Formula |
C6H10BrNO |
Molecular Weight |
192.056 |
IUPAC Name |
2-bromo-1-(2,2-dimethylaziridin-1-yl)ethanone |
InChI |
InChI=1S/C6H10BrNO/c1-6(2)4-8(6)5(9)3-7/h3-4H2,1-2H3 |
InChI Key |
ANMQLZHACYNAKY-UHFFFAOYSA-N |
SMILES |
CC1(CN1C(=O)CBr)C |
Synonyms |
Aziridine, 1-(bromoacetyl)-2,2-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




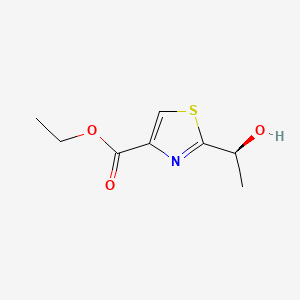
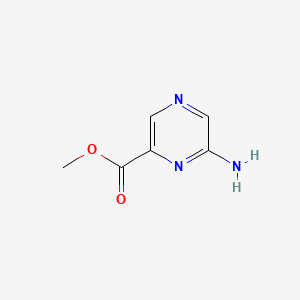
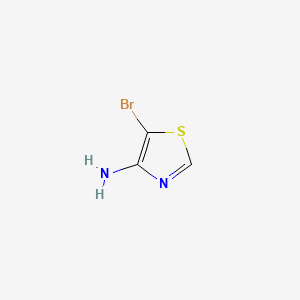
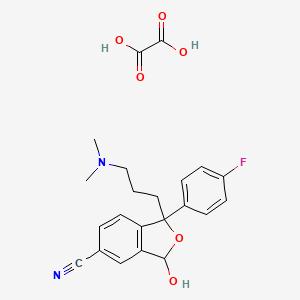
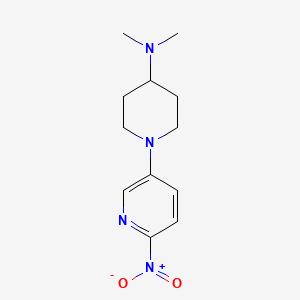
![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)
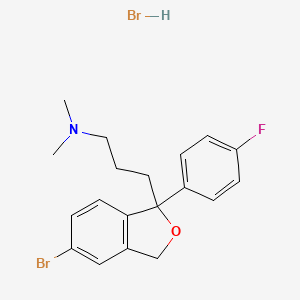
![2,5-Bis{[(2-ethylhexyl)oxy]carbonyl}](/img/structure/B569835.png)
